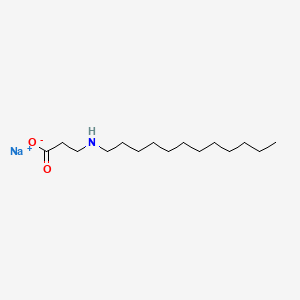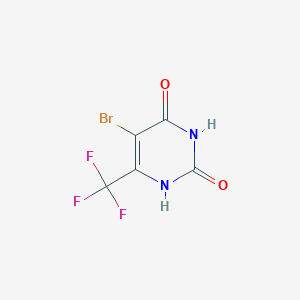
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-trifluoromethylpyrimidine-2,4-dione or 5-BTFMP, is a small organic molecule with potential applications in scientific research. It is a brominated heterocyclic compound with a trifluoromethyl group attached to the 6-position of the pyrimidine ring. 5-BTFMP is a colorless solid that is soluble in common organic solvents and has a melting point of 110-112°C.
Mecanismo De Acción
The mechanism of action of 5-BTFMP is not well understood. However, it is believed that the trifluoromethyl group attached to the 6-position of the pyrimidine ring may play an important role in its biological activity. The trifluoromethyl group is known to interact with certain enzymes and other proteins, which may explain its potential use as an inhibitor of protein kinases and cyclin-dependent kinases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-BTFMP are not well understood. However, it has been reported to inhibit the activity of certain protein kinases and cyclin-dependent kinases, suggesting that it may have a role in modulating cellular processes. Additionally, it has been reported to have an anti-inflammatory effect in mice, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-BTFMP in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with certain enzymes and proteins. However, its use may be limited by its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
Future research on 5-BTFMP should focus on elucidating its mechanism of action, exploring its potential therapeutic applications, and optimizing its synthetic method. Additionally, further research should be conducted to assess its safety and toxicity profile in vivo. Finally, further research should be conducted to explore its potential use as a reagent in the synthesis of other biologically active compounds.
Aplicaciones Científicas De Investigación
5-BTFMP has been used as a reagent in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of protein kinases and cyclin-dependent kinases. It has also been used as a substrate in the synthesis of functionalized pyrimidine derivatives, such as 2-amino-5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dioneifluoromethylpyrimidine-4-carboxamides.
Propiedades
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDBWBYMRZBYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615362 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
26676-21-1 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)
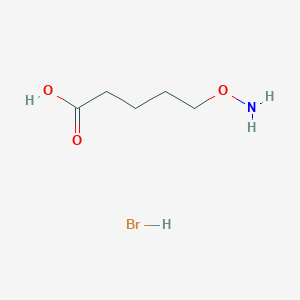
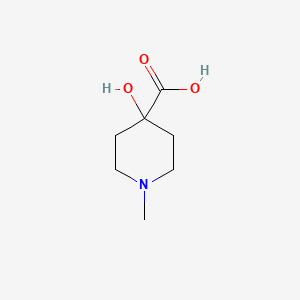
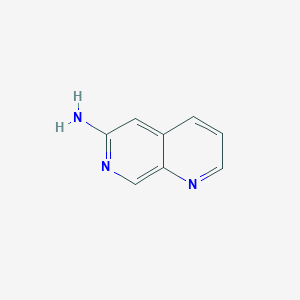
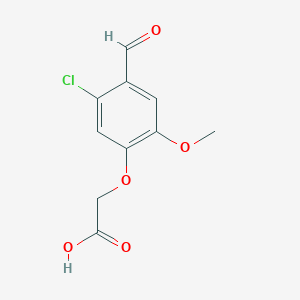
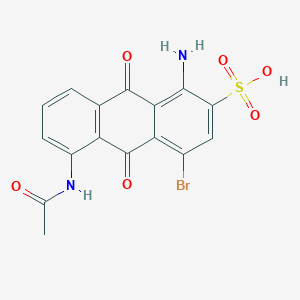
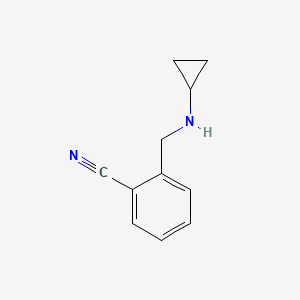
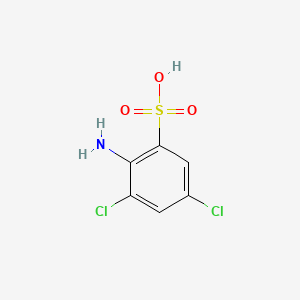
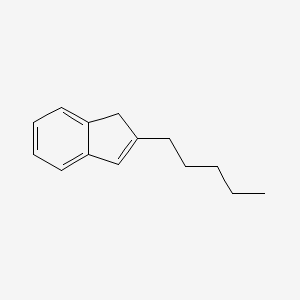
![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
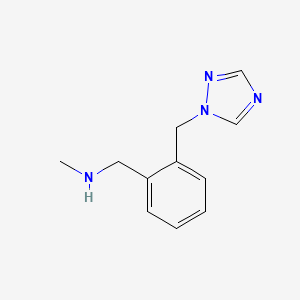
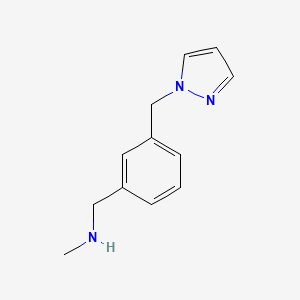
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
